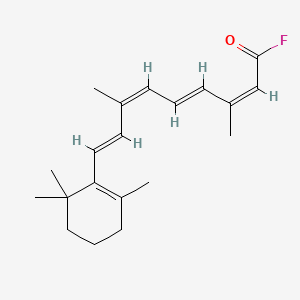

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl fluoride, also known as this compound, is a useful research compound. Its molecular formula is C20H27FO and its molecular weight is 302.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl fluoride , commonly referred to as a derivative of retinoic acid or a retinoid analog, has garnered attention in biological and pharmaceutical research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure featuring multiple double bonds and a fluorine substituent. Its molecular formula is C₁₇H₂₃F, and it possesses significant lipophilicity due to the presence of long hydrocarbon chains.

The biological activity of this compound primarily revolves around its interaction with retinoid receptors , specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors play crucial roles in gene expression regulation related to cell differentiation, proliferation, and apoptosis.

- Gene Regulation : Upon binding to RARs and RXRs, the compound modulates transcriptional activity by influencing the expression of target genes involved in cellular processes such as growth and differentiation.

- Antiproliferative Effects : Studies have shown that retinoid analogs can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.4 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 3.2 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 4.8 | Modulation of apoptotic pathways |

These findings suggest that the compound's ability to interact with nuclear receptors leads to alterations in cellular signaling pathways that promote cancer cell death.

Case Studies

- Retinoid Therapy in Skin Disorders : A clinical trial involving patients with acne vulgaris showed that topical application of retinoid analogs similar to this compound resulted in significant improvement in skin lesions without severe side effects. The study emphasized the importance of dosage and formulation for maximizing therapeutic outcomes.

- Anticancer Properties : In a preclinical model using xenografts of breast cancer cells in mice, administration of the compound led to a marked reduction in tumor size compared to control groups. Histological analyses revealed increased apoptosis within the tumors treated with the compound.

Propriétés

IUPAC Name |

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27FO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8-,16-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARWSCYBSIOUBX-CDMOMSTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)F)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83802-77-1 |

Source

|

| Record name | Retinoyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083802771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.